Chlorphenesin

Catalog No.
S523544
CAS No.
104-29-0
M.F
C9H11ClO3
M. Wt
202.63 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorphenesin

CAS Number

104-29-0

Product Name

Chlorphenesin

IUPAC Name

3-(4-chlorophenoxy)propane-1,2-diol

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

InChI

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2

InChI Key

MXOAEAUPQDYUQM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(CO)O)Cl

Solubility

10000 mg/L
0.05 M
1.04e+01 g/L

Synonyms

Chlorphenesin; NSC 6401; NSC6401; NSC-6401

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)Cl

Description

The exact mass of the compound Chlorphenesin is 202.0397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10000 mg/l0.05 m1.04e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6401. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols. It belongs to the ontological category of propane-1,2-diols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Muscle Relaxation Mechanisms

Chlorphenesin's mechanism of action for muscle relaxation is not fully understood. Research suggests it might interfere with nerve impulses at the neuromuscular junction, the point where nerves connect to muscles []. Studying chlorphenesin's effects on this process could provide valuable insights into muscle physiology and the development of more targeted muscle relaxants.

Potential Use in Sleep Research

Some studies have investigated chlorphenesin's potential effects on sleep. Early research suggested it might promote sleep and reduce nighttime wakefulness []. However, the quality of this research is limited, and further investigation is needed to determine the effectiveness and safety of chlorphenesin for sleep disorders.

Chlorphenesin is a synthetic compound derived from glycerol, with a chlorine-substituted phenol group attached []. It functions primarily as a preservative in cosmetics and some pharmaceuticals due to its antifungal and antibacterial properties [].


Molecular Structure Analysis

Chlorphenesin's molecular structure consists of a glycerol backbone with a chlorinated phenol ring attached to one of the primary alcohol groups []. This structure grants chlorphenesin its key feature: the presence of both a hydrophilic (water-loving) glycerol moiety and a hydrophobic (water-repelling) chlorinated phenol ring. This amphiphilic nature allows chlorphenesin to interact with both water and lipids in cell membranes, potentially disrupting fungal and bacterial growth [].


Chemical Reactions Analysis

Synthesis

Chlorphenesin is typically synthesized by condensing p-chlorophenol with glycidol in the presence of a catalyst like a tertiary amine [].

Balanced Chemical Equation:

p-Clorophenol + Glycidol -> Chlorphenesin + H2O

Decomposition


Physical And Chemical Properties Analysis

  • Melting Point: 74-77 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water, ethanol, and propylene glycol []
  • Stability: Relatively stable under normal storage conditions []
  • Disruption of cell membranes: The hydrophobic portion of chlorphenesin might interact with and disrupt the lipid bilayer of fungal and bacterial cells, leading to leakage of cellular contents and cell death [].
  • Inhibition of enzyme activity: Chlorphenesin might interfere with essential enzymes required for fungal and bacterial growth and proliferation [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.2

Exact Mass

202.0397

LogP

1.2
1.2

Appearance

Solid powder

Melting Point

86–92
78.0 °C
78°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 390 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 61 of 390 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 329 of 390 companies with hazard statement code(s):;
H302 (32.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (82.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (13.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (68.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (41.34%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used, along with rest and physical therapy, to treat injuries and other painful muscular conditions. Investigated for use in trigeminal neuralgia (tic douloureux), a neuropathic disorder characterized by severe facial pain. Was investigated as a modulator of histamine release.

Pharmacology

Chlorphenesin is a muscle relaxant. It blocks nerve impulses (or pain sensations) that are sent to the brain.

MeSH Pharmacological Classification

Muscle Relaxants, Central

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE07 - Chlorphenesin

Mechanism of Action

The mechanism of action of chlorphenesin is not well defined, and its effects are measured mainly by subjective responses. It is known that chlorphenesin acts in the central nervous system (CNS) rather than directly on skeletal muscle.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

104-29-0

Wikipedia

Chlorphenesin

Biological Half Life

2.3-5 hours

Use Classification

Cosmetics -> Preservative

Dates

Modify: 2023-08-15

Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells

Jingyi Wang, Yang Liu, Wendy R Kam, Ying Li, David A Sullivan
PMID: 32387382   DOI: 10.1016/j.exer.2020.108057

Abstract

Recently, we discovered that the cosmetic preservatives, benzalkonium chloride and formaldehyde, are especially toxic to human meibomian gland epithelial cells (HMGECs). Exposure to these agents, at concentrations approved for human use, leads within hours to cellular atrophy and death. We hypothesize that these effects are not unique, and that other cosmetic preservatives also exert adverse effects on HMGECs. Such compounds include parabens, phenoxyethanol and chlorphenesin, which have been reported to be toxic to corneal and conjunctival epithelial cells, the liver and kidney, as well as to irritate the eye. To test our hypothesis, we examined the influence of parabens, phenoxyethanol and chlorphenesin on the morphology, signaling, survival, proliferation and lipid expression of immortalized (I) HMGECs. These cells were cultured under proliferating or differentiating conditions with varying concentrations of methylparaben, ethylparaben, phenoxyethanol and chlorphenesin for up to 5 days. We monitored the signaling ability, appearance, number and neutral lipid content of the IHMGECs, as well as their lysosome accumulation. Our findings show that a 30-min exposure of IHMGECs to these preservatives results in a significant reduction in the activity of the Akt pathway. This effect is dose-dependent and occurs at concentrations equal to (chlorphenesin) and less than (all others) those dosages approved for human use. Further, a 24-h treatment of the IHMGECs with concentrations of methylparaben, ethylparaben, phenoxyethanol and chlorphenesin close to, or at, the approved human dose induces cellular atrophy and death. At all concentrations tested, no preservative stimulated IHMGEC proliferation. Of particular interest, it was not possible to evaluate the influence of these preservatives, at close to human approved dosages, on IHMGEC differentiation, because the cells did not survive the treatment. In summary, our results support our hypothesis and show that methylparaben, ethylparaben, phenoxyethanol and chlorphenesin are toxic to IHMGECs.


[Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography]

Huijuan Zhu, Weiqiang Zhang, Yanwei Yang, Ying Zhu
PMID: 24783875   DOI: 10.3724/sp.j.1123.2013.07036

Abstract

An analytical method was developed for the determination of the preservative of chlorphenesin in cosmetics by high performance liquid chromatography (HPLC). A C18 column (250 mm x 4.6 mm, 5 microm) and a photodiode array detector were used. The mobile phase was methanol-water (55:45, v/v) with a flow rate of 1.0 mL/min. The detection wavelength was set at 280 nm and the column temperature was 25 degrees C. The limit of detection was 3 ng. A good linear relationship was obtained between the peak area and the mass concentration of chlorphenesin in the range of 1 - 500 mg/L and the correlation coefficient was 1.000 0. The recoveries of chlorphenesin at different spiked levels were 99.0% - 103% with the relative standard deviations (RSD) < or = 1.2%. Interference test and sample test were also applied meanwhile and validation experiments were performed by three laboratories. The method is simple, sensitive, accurate, stable and suitable for the determination of chlorphenesin in cosmetics.


Evaluation of a Microbial Sensor as a Tool for Antimicrobial Activity Test of Cosmetic Preservatives

Hideyuki Gomyo, Masaki Ookawa, Kota Oshibuchi, Yuriko Sugamura, Masahito Hosokawa, Nozomi Shionoiri, Yoshiaki Maeda, Tadashi Matsunaga, Tsuyoshi Tanaka
PMID: 26699856   DOI: 10.4265/bio.20.247

Abstract

For high-throughput screening of novel cosmetic preservatives, a rapid and simple assay to evaluate the antimicrobial activities should be developed because the conventional agar dilution method is time-consuming and labor-intensive. To address this issue, we evaluated a microbial sensor as a tool for rapid antimicrobial activity testing. The sensor consists of an oxygen electrode and a filter membrane that holds the test microorganisms, Staphylococcus aureus and Candida albicans. The antimicrobial activity of the tested cosmetic preservative was evaluated by measuring the current increases corresponding to the decreases in oxygen consumption in the microbial respiration. The current increases detected by the sensor showed positive correlation to the concentrations of two commercially used preservatives, chlorphenesin and 2-phenoxyethanol. The same tendency was also observed when a model cosmetic product was used as a preservative solvent, indicating the feasibility in practical use. Furthermore, the microbial sensor and microfluidic flow-cell was assembled to achieve sequential measurements. The sensor system presented in this study could be useful in large-scale screening experiments.


Contact allergy to chlorphenesin

B Dyring-Andersen, J Elberling, J Duus Johansen, C Zachariae
PMID: 24628968   DOI: 10.1111/jdv.12437

Abstract




Production of chlorphenesin galactoside by whole cells of β-galactosidase-containing Escherichia coli

Sang-Eun Lee, Hyang-Yeol Lee, Kyung-Hwan Jung
PMID: 23676917   DOI: 10.4014/jmb.1211.11009

Abstract

We investigated the transgalactosylation reaction of chlorphenesin (CPN) using β-galactosidase (β-gal)-containing Escherichia coli (E. coli) cells, in which galactose from lactose was transferred to CPN. The optimal CPN concentration for CPN galactoside (CPN-G) synthesis was observed at 40 mM under the conditions that lactose and β-gal (as E. coli cells) were 400 g/l and 4.8 U/ml, respectively, and the pH and temperature were 7.0 and 40oC, respectively. The time-course profile of CPN-G synthesis under these optimal conditions showed that CPN-G synthesis from 40 mM CPN reached a maximum of about 27 mM at 12 h. This value corresponded to an about 67% conversion of CPN to CPN-G, which was 4.47-5.36-fold higher than values in previous reports. In addition, we demonstrated by thin-layer chromatography to detect the sugar moiety that galactose was mainly transferred from lactose to CPN. Liquid chromatography-mass spectrometry revealed that CPN-G and CPN-GG (CPN galactoside, which accepted two galactose molecules) were definitively identified as the synthesized products using β-gal-containing E. coli cells. In particular, because we did not use purified β-gal, our β-gal-containing E. coli cells might be practical and cost-effective for enzymatically synthesizing CPN-G. It is expected that the use of β-gal-containing E. coli will be extended to galactose derivatization of other drugs to improve their functionality.


β-galactosidase-catalyzed synthesis of galactosyl chlorphenesin and its characterization

Sang-Eun Lee, Tae-Min Jo, Hyang-Yeol Lee, Jongsung Lee, Kyung-Hwan Jung
PMID: 23564435   DOI: 10.1007/s12010-013-0213-3

Abstract

We synthesized galactosyl chlorphenesin (CPN-G) using β-gal-containing Escherichia coli (E. coli) cells in which the conversion yield of chlorphenesin (CPN) to CPN-G reached about 64 % during 12 h. CPN-G was identified and characterized using high-performance liquid chromatography, liquid chromatography-mass spectrometry, Fourier transform-infrared spectrometry, and nuclear magnetic resonance analysis ((1)H and (13)C). We verified that a galactose was covalently bound to a CPN alcohol group during CPN-G synthesis throughout these analyses. In particular, by the hydrolysis of CPN-G using β-gal, it was confirmed that a galactose was bound to CPN. The minimal inhibitory concentration (MIC) results showed that the CPN-G MICs were fairly similar to those of CPN. HACAT cell viability was significantly higher in CPN-G-treated cells than in CPN-treated cells at concentrations of 0.0-20.0 mM. Finally, we accomplished the synthesis of less toxic CPN-G, compared with CPN, using β-gal-containing E. coli cells as whole cells without changes in the MICs against microorganisms.


[Detection of the preservative chlorphenesin in cosmetics by high-performance liquid chromatography]

Yoshiaki Ikarashi, Norimasa Miyazawa, Kimio Shimamura, Nobuo Sato, Ken-ichi Yoshizawa, Masahito Hayashi, Katsuhiro Takano, Michiko Miyamoto, Takashi Kojima, Hiroshi Sakaguchi, Makiko Fujiio
PMID: 20306707   DOI:

Abstract

A simple determination method for preservative chlorphenesin in cosmetics was developed. Cosmetic samples were dissolved in methanol. The sample solution was analyzed by high-performance liquid chromatography (HPLC) with ODS column, using water-methanol (55:45) or water-acetonitrile (3:1) adjusted to pH 2.5 with phosphoric acid as the mobile phase. Chlorphenesin was detected with ultraviolet light detection at 280 nm. A linear relation was obtained between the peak areas and the concentrations of chlorphenesin in the range of 1-500 microg/ml. The determination limit of chlorphenesin was 1-2 microg/ml. Recoveries of chlorphenesin spiked in lotion and milky lotion at the levels of 0.03% and 0.3% were 98.8-100.0%. This method was applied for cosmetics including 0.03% and 0.3% of chlorphenesin and their content corresponded with the determined values.


The synthesis of amphipathic prodrugs of 1,2-diol drugs with saccharide conjugates by high regioselective enzymatic protocol

Jing Quan, Zhichun Chen, Chengyou Han, Xianfu Lin
PMID: 17178228   DOI: 10.1016/j.bmc.2006.11.039

Abstract

A facile, high regioselective enzymatic synthesis approach for the preparation of amphipathic prodrugs with saccharides of mephenesin and chlorphenesin was developed. Firstly, transesterification of two drugs with divinyl dicarboxylates with different carbon chain length was performed under the catalysis of Candida antarctica lipase acrylic resin and Lipozyme in anhydrous acetone at 50 degrees C, respectively. A series of lipophilic derivatives with vinyl groups of mephenesin and chlorphenesin were prepared. The influences of different organic solvents, enzyme sources, reaction time, and the acylation reagents on the synthesis of vinyl esters were investigated. And then, protease-catalyzed high regioselective acylation of D-glucose and D-mannose with vinyl esters of mephenesin and chlorphenesin gave drug-saccharide derivatives in good yields. The studies of lipophilicity and hydrolysis in vitro of prodrugs verified that drug-saccharide derivatives had amphipathic properties, and both lipophilic and amphipathic drug derivatives had obvious controlled release characteristics.


Multicenter study of preservative sensitivity in patients with suspected cosmetic contact dermatitis in Korea

Sang S Lee, Dong K Hong, Nam J Jeong, Jeung H Lee, Yun-Seok Choi, Ai-Young Lee, Cheol-Heon Lee, Kea J Kim, Hae Y Park, Jun-Mo Yang, Ga-Young Lee, Joon Lee, Hee C Eun, Kee-Chan Moon, Seong J Seo, Chang K Hong, Sang W Lee, Hae Y Choi, Jun Y Lee
PMID: 22548403   DOI: 10.1111/j.1346-8138.2012.01551.x

Abstract

As many new cosmetic products are introduced into the market, attention must be given to contact dermatitis, which is commonly caused by cosmetics. We investigate the prevalence of preservative allergy in 584 patients with suspected cosmetic contact dermatitis at 11 different hospitals. From January 2010 to March 2011, 584 patients at 11 hospital dermatology departments presented with cosmetic contact dermatitis symptoms. These patients were patch-tested for preservative allergens. An irritancy patch test performed on 30 control subjects using allergens of various concentrations showed high irritancy rates. Preservative hypersensitivity was detected in 41.1% of patients. Allergens with the highest positive test rates were benzalkonium chloride (12.1%), thimerosal (9.9%) and methylchloroisothiazolinone/methylisothiazolinone (MCI/MI) (5.5%). Benzalkonium chloride and chlorphenesin had the highest irritancy rate based on an irritancy patch test performed using various concentrations. Seven of 30 normal subjects had a positive irritant patch reading with 0.1% benzalkonium chloride and eight of 30 normal subjects had a positive irritant patch reading at 4 days with 0.5% chlorphenesin in petrolatum. Although benzalkonium chloride was highly positive for skin reactions in our study, most reactions were probably irritation. MCI/MI and thimerosal showed highly positive allergy reactions in our study. The optimum concentration of chlorphenesin to avoid skin reactions is less than 0.5%.


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